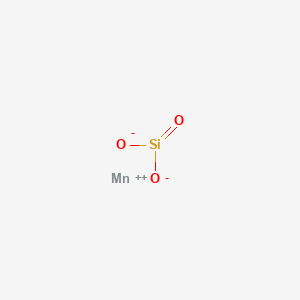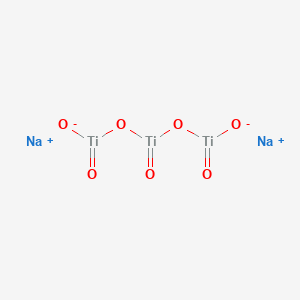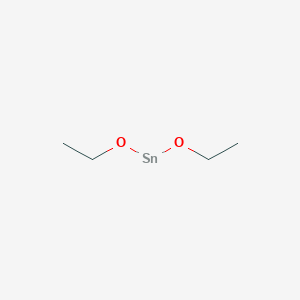
andradite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Andradite is a mineral species belonging to the garnet group. It is a nesosilicate with the chemical formula Ca₃Fe₂(SiO₄)₃ . This compound is known for its diverse color range, including yellow, green, brown, and black. It was first described in 1868 and named after the Brazilian statesman, naturalist, and poet José Bonifácio de Andrada e Silva .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Andradite can be synthesized in the laboratory through various methods. One common approach involves the solid-state reaction of calcium oxide, iron oxide, and silicon dioxide at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent oxidation or reduction of the iron ions. The reaction can be represented as follows:
3CaO+Fe2O3+3SiO2→Ca3Fe2(SiO4)3
Industrial Production Methods
Industrial production of this compound often involves the extraction of natural this compound from skarns, which are metamorphic rocks formed by the interaction of igneous intrusions with carbonate rocks. The extracted this compound is then processed and purified for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Andradite undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly involving the iron ions. For example, Fe²⁺ in this compound can be oxidized to Fe³⁺ under certain conditions.
Substitution: this compound can participate in substitution reactions where other cations replace calcium or iron in its structure.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions. Substitution reactions often require specific conditions such as high temperatures and pressures to facilitate the incorporation of different cations into the this compound structure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of Fe²⁺ in this compound can result in the formation of Fe³⁺-rich this compound, while substitution reactions can produce various titanian this compound compositions .
Aplicaciones Científicas De Investigación
Andradite has several scientific research applications, including:
Geochronology: this compound is used in U-Pb dating to determine the age of magmatic and hydrothermal processes.
Material Science: This compound’s unique properties make it a subject of study in material science, particularly in understanding its thermodynamic and physical behavior.
Mecanismo De Acción
The mechanism of action of andradite involves its crystal structure and the interactions of its constituent ions. The iron ions in this compound can undergo oxidation-reduction reactions, influencing the mineral’s color and other properties. The substitution of different cations into the this compound structure can also affect its physical and chemical behavior .
Comparación Con Compuestos Similares
Andradite is part of the garnet group, which includes several similar compounds such as:
Grossular: Ca₃Al₂(SiO₄)₃
Uvarovite: Ca₃Cr₂(SiO₄)₃
Almandine: Fe₃Al₂(SiO₄)₃
Pyrope: Mg₃Al₂(SiO₄)₃
Compared to these compounds, this compound is unique due to its high iron content and the ability to form various color varieties, including the highly prized demantoid .
Propiedades
Número CAS |
15078-96-3 |
|---|---|
Fórmula molecular |
3Ca.2Fe.3O4Si |
Peso molecular |
508.17 |
Sinónimos |
andradite |
Origen del producto |
United States |
Q1: What is the chemical formula and molecular weight of andradite?
A1: this compound's chemical formula is Ca3Fe2(SiO4)3, with a molecular weight of approximately 403.17 g/mol. []
Q2: What spectroscopic techniques are helpful in characterizing this compound?
A2: Several spectroscopic techniques prove useful for this compound analysis. These include:
- Infrared (IR) Spectroscopy: This technique identifies the presence and nature of hydroxyl groups within the this compound structure, revealing insights into hydrogarnet substitution mechanisms. []
- Raman Spectroscopy: This technique helps to distinguish this compound from other garnet varieties and provides information about the vibrational modes of its constituent atoms and bonds. [, ]
- Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: This method, often used in conjunction with chemical analysis, helps determine the chromophore elements responsible for this compound's color, primarily Fe3+ and potentially Cr3+. [, , ]
- Mössbauer Spectroscopy: This technique is particularly useful for analyzing iron-bearing minerals like this compound. It provides information about the oxidation state and coordination environment of Fe ions within the crystal structure. [, ]
Q3: How does the color of this compound vary with its composition?
A3: While predominantly green, this compound's color is sensitive to minor compositional variations:
- Green hues: Primarily attributed to the presence of Fe3+ in the octahedral (Y) site of the garnet structure. [, ]
- Vivid green to yellowish-green: Often associated with trace amounts of chromium (Cr3+) substituting for Fe3+ in the octahedral site. [, , ]
- Brownish hues: Can be linked to the presence of Fe2+ ions, potentially influenced by specific geological formation conditions. [, ]
Q4: What is the significance of the hydrogarnet substitution in this compound?
A4: The hydrogarnet substitution, where (SiO4)4- is replaced by (O4H4)4-, highlights the ability of this compound to incorporate water (OH-) into its structure. While often in small concentrations, these hydroxyl groups can significantly impact the mineral's physical and chemical properties, including its stability, diffusion behavior, and potentially its rheological properties. [, ]
Q5: How does the crystal structure of this compound change under high pressure?
A5: High-pressure studies reveal that this compound undergoes significant structural changes upon compression:
- Compression and Polyhedral Distortion: Under pressures up to ~10 GPa, this compound experiences bond compression, particularly noticeable in the Si-O-Fe bond angle. This suggests that the larger, more compressible Ca-polyhedra are compressed by the more rigid Si- and Fe-polyhedra. At higher pressures, polyhedral distortion also contributes to overall compression. []
- Phase Transformation to Perovskite: Above ~19 GPa, this compound decomposes and transforms into a denser, cubic perovskite-type structure. This transformation, often accompanied by the incorporation of Fe3+ into the perovskite structure, has significant implications for understanding the mineralogy and properties of the Earth's lower mantle. [, ]
Q6: How does the presence of Ti impact the structure and properties of this compound?
A6: Titanium (Ti), often present as Ti4+, can substitute into the this compound structure, leading to notable effects:
- Coupled Substitution and Charge Balance: Ti4+ enters the this compound structure through coupled substitutions, mainly replacing Fe3+ and Si4+. The most common mechanism involves the simultaneous replacement of one Fe3+ and one Si4+ with one Ti4+ and one Fe2+, ensuring charge neutrality within the crystal lattice. [, ]
- Structural Distortion and Optical Anisotropy: The incorporation of Ti can induce structural strain due to the size difference between Ti4+ and the ions it replaces. This strain often leads to the development of optical anisotropy, manifested as birefringence, in Ti-rich this compound samples. []
- Multi-Phase Formation: High-resolution X-ray diffraction studies have revealed that many Ti-rich andradites consist of multiple intergrown cubic phases with subtle compositional variations, further highlighting the complexities introduced by Ti incorporation. []
Q7: What geological environments are conducive to this compound formation?
A7: this compound commonly forms in geological settings characterized by:
- Skarn Deposits: These environments, formed by the interaction of hot, chemically active fluids with carbonate rocks, are significant sources of this compound, often associated with various ore minerals like copper, zinc, and tungsten. [, , , , ]
- Serpentinite Rocks: this compound is also found in serpentinites, rocks formed by the alteration of ultramafic rocks like peridotite, often in association with other calcium-rich minerals like diopside and grossular garnet. [, ]
- Rodingites: These calcium-rich metasomatic rocks, formed by the alteration of ultramafic rocks in contact with serpentinites, can also host this compound. [, , ]
Q8: How can the chemical composition of this compound provide insights into the evolution of geological fluids?
A8: this compound serves as a sensitive recorder of fluid compositions and physicochemical conditions during its formation.
- Trace Element Signatures: The concentrations of trace elements like rare earth elements (REEs), Mn, and Cr in this compound can reflect the composition of the fluids from which it crystallized and offer clues about fluid sources, pathways, and potential mixing events. [, , ]
- Zoning Patterns: Oscillatory zoning in this compound, often characterized by alternating bands with varying compositions, can reflect fluctuations in fluid chemistry, temperature, or pressure during crystal growth. [, , ]
- Mineral Assemblages: The coexisting minerals found alongside this compound, such as diopside, hedenbergite, wollastonite, and various sulfides, provide valuable information about the temperature, pressure, oxygen fugacity (fO2), and sulfur fugacity (fS2) conditions prevailing during skarn formation or other geological processes. [, , , ]
Q9: What is the role of this compound in understanding decarbonation reactions in the Earth's crust?
A9: The formation of this compound, particularly in skarn environments, is intimately linked to decarbonation reactions. The reaction of hot, CO2-rich fluids with carbonate rocks leads to the release of CO2 and the formation of calc-silicate minerals like this compound. Studying the composition and distribution of this compound, along with associated minerals, can provide valuable insights into the scale, timing, and mechanisms of CO2 release from the Earth's crust. []
Q10: What are some potential applications of this compound beyond its geological significance?
A10: While primarily a subject of geological interest, this compound's properties hint at potential applications in other fields:
- Gemology: this compound, particularly the Cr-bearing green variety known as demantoid garnet, is a prized gemstone valued for its brilliant green color and dispersion. Understanding the factors influencing color and clarity is crucial for gemological applications. [, , ]
- Materials Science: The high-pressure behavior and phase transformations of this compound make it relevant to materials science, particularly in the development of high-pressure ceramics or other materials with tailored properties. [, ]
- Environmental Science: Recent research suggests that snow algae preferentially grow on Fe-containing minerals like this compound, contributing to the formation of Fe phases. This finding has implications for understanding snow albedo, microbial life in cold environments, and potential biogeochemical cycles involving Fe. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)

![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)

![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)
![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
![(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid](/img/structure/B1143940.png)
